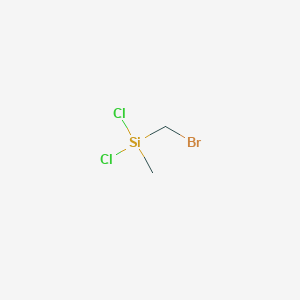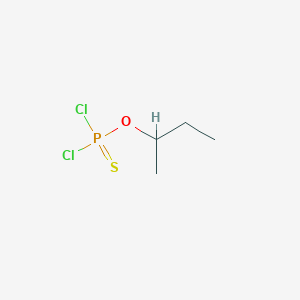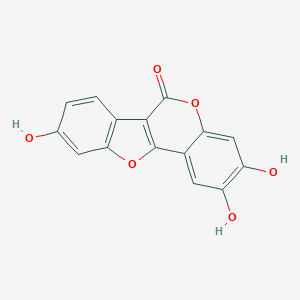
Lucernol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucernol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Nutritional and Food Sustainability Applications
Lucernol, also known as lucerne or alfalfa (Medicago sativa), has been explored for its potential in human nutrition and food sustainability. It is proposed as a viable vegetable for human consumption due to its nutritional composition, including its protein content. This application aims to contribute to more sustainable and cost-effective food sources (Mielmann, 2013).
Agricultural and Environmental Research
- Aluminium Tolerance in Agriculture : Research on lucerne has focused on understanding its genetic variability and inheritance of aluminium tolerance. This is crucial for agriculture, especially in areas with high aluminium soil levels. A study using a 4-parent diallel mating design revealed the complexity of genetic traits associated with aluminium tolerance in lucerne (Zhang, Humphries, & Auricht, 2007).
- Impact on Soil Water Dynamics : Another study evaluated the growth of different lucerne cultivars and their effect on soil water dynamics. This research is vital for understanding the environmental impact of lucerne cultivation, particularly in organic farming and in semi-arid conditions (Raza et al., 2013).
Technological and Methodological Advancements
- Use in Medical Image Retrieval Systems : Lucene, a software architecture, has been applied to medical image retrieval systems, enhancing the efficiency and accuracy of managing and retrieving large quantities of medical images. This application is critical in the medical field for referencing and scientific research (Cui, Xu, Sun, & Shao, 2011).
- Information Retrieval Research : Lucene has also been instrumental in information retrieval research. It provides a platform for handling large-scale web collections, which is essential for academic research and building search applications. This technology bridges the gap between academic research toolkits and industrial-scale search applications (Yang, Fang, & Lin, 2017).
Propriétés
Numéro CAS |
15402-22-9 |
|---|---|
Nom du produit |
Lucernol |
Formule moléculaire |
C15H8O6 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
2,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H |
Clé InChI |
CJPXZAMCIOOMNF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
SMILES canonique |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
melting_point |
350°C |
Autres numéros CAS |
15402-22-9 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



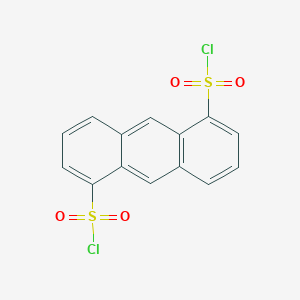
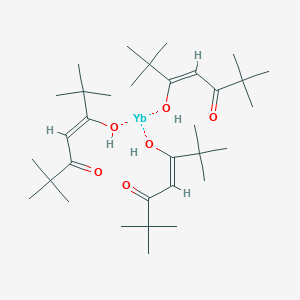

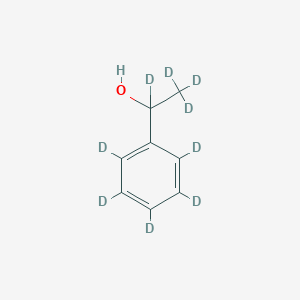
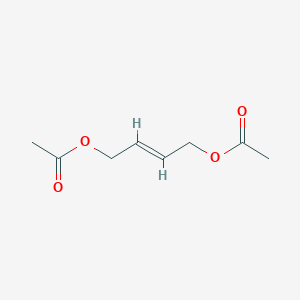
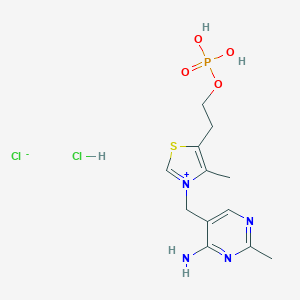
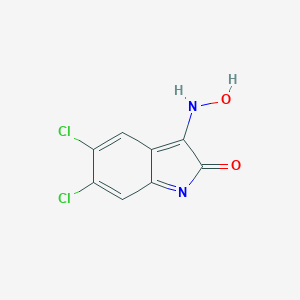
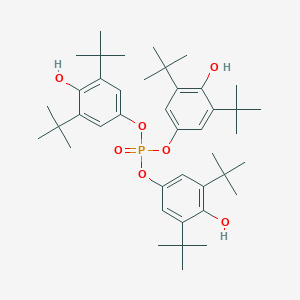
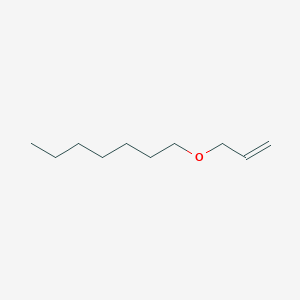
![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
